Cdr3.ame(85-91)

Beschreibung

Cdr3.ame(85-91) (CAS No. 918538-05-3) is a heterocyclic compound with the molecular formula C₆H₃Cl₂N₃ and a molecular weight of 188.01 g/mol. Its structure includes a pyrrolo[1,2-f][1,2,4]triazine core substituted with two chlorine atoms and an additional nitrogen-containing functional group. Key identifiers include the InChI Key BSZGZNRUUJXKKQ-UHFFFAOYSA-N and MDL number MFCD11044885 .

Eigenschaften

CAS-Nummer |

174490-51-8 |

|---|---|

Molekularformel |

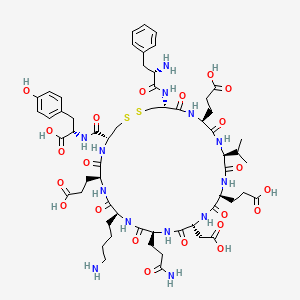

C59H83N13O22S2 |

Molekulargewicht |

1390.5 g/mol |

IUPAC-Name |

(2S)-2-[[(4R,7S,10S,13S,16R,19S,22S,25S,28R)-10-(4-aminobutyl)-13-(3-amino-3-oxopropyl)-28-[[(2S)-2-amino-3-phenylpropanoyl]amino]-7,19,25-tris(2-carboxyethyl)-16-(carboxymethyl)-6,9,12,15,18,21,24,27-octaoxo-22-propan-2-yl-1,2-dithia-5,8,11,14,17,20,23,26-octazacyclononacosane-4-carbonyl]amino]-3-(4-hydroxyphenyl)propanoic acid |

InChI |

InChI=1S/C59H83N13O22S2/c1-29(2)48-58(92)67-37(17-21-45(77)78)52(86)68-39(26-47(81)82)55(89)65-35(15-19-43(62)74)51(85)63-34(10-6-7-23-60)50(84)64-36(16-20-44(75)76)53(87)71-42(57(91)69-40(59(93)94)25-31-11-13-32(73)14-12-31)28-96-95-27-41(56(90)66-38(54(88)72-48)18-22-46(79)80)70-49(83)33(61)24-30-8-4-3-5-9-30/h3-5,8-9,11-14,29,33-42,48,73H,6-7,10,15-28,60-61H2,1-2H3,(H2,62,74)(H,63,85)(H,64,84)(H,65,89)(H,66,90)(H,67,92)(H,68,86)(H,69,91)(H,70,83)(H,71,87)(H,72,88)(H,75,76)(H,77,78)(H,79,80)(H,81,82)(H,93,94)/t33-,34-,35-,36-,37-,38-,39+,40-,41-,42-,48-/m0/s1 |

InChI-Schlüssel |

GWEOOQJZLYVHRL-HTXVAIKNSA-N |

Isomerische SMILES |

CC(C)[C@H]1C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N1)CCC(=O)O)NC(=O)[C@H](CC2=CC=CC=C2)N)C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)O)CCC(=O)O)CCCCN)CCC(=O)N)CC(=O)O)CCC(=O)O |

Kanonische SMILES |

CC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CCC(=O)O)NC(=O)C(CC2=CC=CC=C2)N)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)O)CCC(=O)O)CCCCN)CCC(=O)N)CC(=O)O)CCC(=O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Cdr3.ame(85-91) involves solid-phase peptide synthesis (SPPS) techniques. The process begins with the attachment of the first amino acid to a solid resin support, followed by the sequential addition of protected amino acids. Each amino acid is coupled to the growing peptide chain using reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). After the completion of the peptide chain, the compound is cleaved from the resin and deprotected using a mixture of trifluoroacetic acid (TFA), water, and scavengers .

Industrial Production Methods

Industrial production of Cdr3.ame(85-91) follows similar principles as laboratory-scale synthesis but on a larger scale. Automated peptide synthesizers are employed to increase efficiency and reproducibility. The use of high-performance liquid chromatography (HPLC) ensures the purity of the final product. Additionally, lyophilization is used to obtain the peptide in a stable, dry form suitable for storage and further use .

Analyse Chemischer Reaktionen

Types of Reactions

Cdr3.ame(85-91) primarily undergoes peptide bond formation and cleavage reactions during its synthesis. It can also participate in various biochemical interactions, such as binding to the CD4 molecule on T cells .

Common Reagents and Conditions

Coupling Reagents: DIC, HOBt

Cleavage Reagents: TFA, water, scavengers

Purification: HPLC

Major Products Formed

The major product formed from the synthesis of Cdr3.ame(85-91) is the peptide itself, which can be further modified or conjugated with other molecules for specific applications .

Wissenschaftliche Forschungsanwendungen

Cdr3.ame(85-91) has a wide range of applications in scientific research:

Immunology: Used to study CD4-MHC II interactions and T cell activation mechanisms.

Drug Development: Explored as a potential therapeutic agent for modulating immune responses and treating autoimmune diseases.

Structural Biology: Utilized in structural studies to understand the conformational properties of the CD4 molecule and its interactions with other proteins.

Wirkmechanismus

Cdr3.ame(85-91) exerts its effects by binding specifically to the CD4 molecule on CD4+ T cells. This binding interferes with the normal interaction between CD4 and MHC II molecules, thereby blocking T cell activation and subsequent immune responses. The compound forms a heteromeric complex with CD4, which prevents the formation of higher-order complexes required for efficient T cell activation .

Vergleich Mit ähnlichen Verbindungen

Key Properties:

- Physical Properties: Boiling point: Not explicitly reported. Hydrogen bond donors/acceptors: 0/3. Topological polar surface area (TPSA): 41.6 Ų. Log S (solubility): -2.23, indicating moderate aqueous solubility .

- Biological Activity: Moderate bioavailability score (0.55). No PAINS (Pan-Assay Interference Compounds) alerts, suggesting low risk of nonspecific binding .

Hazard Profile :

Synthesis :

Cdr3.ame(85-91) is synthesized via a multi-step reaction involving 2,4-dichloropyrrolo[1,2-f][1,2,4]triazine and 5-cyclobutyl-1H-pyrazol-3-amine. Key reagents include N-ethyl-N,N-diisopropylamine and N,N-dimethylformamide (DMF) under controlled thermal conditions. The reaction yields 65–70% purity, with final purification via column chromatography .

Comparison with Similar Compounds

Cdr3.ame(85-91) belongs to a class of chloro-substituted heterocyclic compounds. Below is a comparative analysis with structurally and functionally related molecules (Table 1).

Table 1: Comparative Analysis of Cdr3.ame(85-91) and Similar Compounds

Key Findings:

Structural Similarities: All compounds feature chloro-substituted nitrogen heterocycles, enhancing electrophilicity and binding affinity to biological targets . Cdr3.ame(85-91) and 5,7-dichloro-1H-pyrrolo[2,3-c]pyridine share a dichloro motif, which correlates with increased metabolic stability compared to mono-chloro analogs .

Bioactivity and Solubility :

- The pyrazole-containing Cdr3.ame(85-91) exhibits higher solubility (Log S = -2.23) than triazine derivatives like 4-chloro-5-isopropylpyrrolo[2,1-f][1,2,4]triazine (Log S = -3.12), likely due to its smaller hydrophobic surface area .

- 7-Chloro-1-methyl-1H-pyrazolo[3,4-c]pyridine (CAS 1360443-21-5) shows superior bioavailability (0.62 vs. 0.55), attributed to its pyridine ring enhancing membrane permeability .

Hazard Profiles: Dichloro compounds (e.g., Cdr3.ame(85-91)) pose higher respiratory risks (H335) compared to mono-chloro analogs, likely due to increased volatility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.